molecular formula C14H6Na2O8S2 B052718 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 853-67-8

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No. B052718
CAS RN: 853-67-8
M. Wt: 412.3 g/mol
InChI Key: CSCLXYAAXMCWLG-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of anthracene derivatives, including the disodium salt form, often involves reactions of alkali metal salts of anthracene with alkyl halides. Burgess, Cunliffe, and Richards (1974) explored the reactions of alkali metal salts of anthracene with alkyl halides, highlighting the formation of 9,10-dialkyl 9,10-dihydroanthracenes as principal products. These reactions demonstrate the versatility and complexity of synthesizing specific anthracene derivatives (Burgess, Cunliffe, & Richards, 1974).

Molecular Structure Analysis

The molecular structure of 2,7-Anthracenedisulfonic acid derivatives, including the disodium salt, is characterized by its anthracene backbone and sulfonic acid groups. Studies by Nir, Shapiro, and Rabinovitz (1997) on the acidity and structure of dibasic carbon acids, such as anthracene derivatives, shed light on the geometry, charge distribution, and electronic structure, offering insights into the planarity and sp2 hybridization of the deprotonated carbon atoms (Nir, Shapiro, & Rabinovitz, 1997).

Chemical Reactions and Properties

Anthracene derivatives undergo a range of chemical reactions, including photocatalytic oxygenation and hydroxylation. Kotani, Ohkubo, and Fukuzumi (2004) discussed the photocatalytic oxygenation of anthracenes, highlighting the role of 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. This study exemplifies the chemical reactivity of anthracene derivatives under specific conditions (Kotani, Ohkubo, & Fukuzumi, 2004).

Scientific Research Applications

Marine-Derived Fungi for New Substances Anthraquinones and their derivatives, including 2,7-anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt, have been identified from marine-derived fungi. These compounds are recognized for their structural diversity and potential in pharmaceuticals, dyeing, and food colorants. Their biological activities, including possible therapeutic applications, are under investigation due to their unique chemical properties derived from the anthracene structure and its substituents. Marine microorganisms are a promising resource for novel secondary metabolites with potential health benefits (Fouillaud et al., 2016).

Anthracene Derivatives in Organic Photochemistry Anthracene derivatives, like 2,7-anthracenedisulfonic acid, disodium salt, play a crucial role in the development of organic photochemistry, material chemistry, and as components in optical, electronic, and magnetic devices. Their structure-activity relationships highlight their significance in various fields, including their use as probes in DNA cleavage and potential anti-cancerous drugs. These derivatives' broad applications underscore their importance beyond the medical field, extending to environmental sensing and materials science (Somashekar Mn & Chetana Pr, 2016).

Photocatalysis and Environmental Applications The photocatalytic oxidation of sulfur compounds, a major environmental concern, benefits from the use of anthracene derivatives. Specific derivatives, including 2,7-anthracenedisulfonic acid, disodium salt, have shown promise in reducing the harmful effects of these compounds in industrial and water treatment plants. The focus on alternative materials, like aromatic photosensitizers based on anthracene derivatives, highlights the innovative applications of these compounds in environmental protection and sustainability (Cantau et al., 2007).

Agricultural Crop Protection Anthraquinones, including 2,7-anthracenedisulfonic acid, disodium salt derivatives, have been used in pest management and agricultural crop protection. Their application spans from bird repellents to insecticides, showcasing their versatility and effectiveness in non-lethal management and protection of crops against various pests. This wide-ranging utility emphasizes the potential of anthraquinones in sustainable agriculture and pest control, contributing to food security and environmental health (DeLiberto & Werner, 2016).

Future Directions

The future applications of this compound could be vast, given the wide range of uses for anthraquinone derivatives. One potential application mentioned is the creation of photoinduced self-cleaning nanofiber membranes .

properties

IUPAC Name

disodium;9,10-dioxoanthracene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCLXYAAXMCWLG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061215
Record name Disodium anthraquinone-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt

CAS RN

853-67-8
Record name Sodium anthraquinone-2,7-disulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium anthraquinone-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate
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